molecular formula C2H3F4NO2S B13524770 1,1,2,2-Tetrafluoroethane-1-sulfonamide

1,1,2,2-Tetrafluoroethane-1-sulfonamide

Cat. No.: B13524770
M. Wt: 181.11 g/mol
InChI Key: CRQQVYRFCOATKB-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoroethane-1-sulfonamide is a fluorinated organic compound with the molecular formula C2H2F4NO2S. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of four fluorine atoms and a sulfonamide group attached to an ethane backbone, making it a subject of interest in both academic and industrial research.

Preparation Methods

The synthesis of 1,1,2,2-tetrafluoroethane-1-sulfonamide can be achieved through several routes. One common method involves the reaction of 1,1,2,2-tetrafluoroethane with sulfonamide precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

1,1,2,2-Tetrafluoroethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.

Scientific Research Applications

1,1,2,2-Tetrafluoroethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrafluoroethane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects .

Comparison with Similar Compounds

1,1,2,2-Tetrafluoroethane-1-sulfonamide can be compared with other fluorinated sulfonamides and ethane derivatives:

Properties

Molecular Formula

C2H3F4NO2S

Molecular Weight

181.11 g/mol

IUPAC Name

1,1,2,2-tetrafluoroethanesulfonamide

InChI

InChI=1S/C2H3F4NO2S/c3-1(4)2(5,6)10(7,8)9/h1H,(H2,7,8,9)

InChI Key

CRQQVYRFCOATKB-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)S(=O)(=O)N)(F)F

Origin of Product

United States

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